molecular formula C16H13NO7 B5756864 4-formyl-2,6-dimethoxyphenyl 2-nitrobenzoate

4-formyl-2,6-dimethoxyphenyl 2-nitrobenzoate

Cat. No. B5756864
M. Wt: 331.28 g/mol
InChI Key: VVRVFXDMEGJFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formyl-2,6-dimethoxyphenyl 2-nitrobenzoate, also known as FNBN, is a chemical compound used in scientific research. It is a yellow crystalline powder that has been synthesized in the laboratory for various applications.

Mechanism of Action

4-formyl-2,6-dimethoxyphenyl 2-nitrobenzoate works by inhibiting the activity of specific enzymes, which are involved in various biochemical pathways. It binds to the active site of the enzyme, preventing it from functioning properly. This inhibition can lead to a decrease in the production of certain metabolites, which can have a therapeutic effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, which can lead to a decrease in the production of certain metabolites. This can have a therapeutic effect, particularly in the treatment of cancer. However, this compound can also have toxic effects on cells, and its use in research must be carefully monitored.

Advantages and Limitations for Lab Experiments

4-formyl-2,6-dimethoxyphenyl 2-nitrobenzoate has several advantages for use in lab experiments. It is a potent inhibitor of enzymes, making it useful for studying enzyme inhibition. It is also relatively easy to synthesize in the laboratory, making it readily available for research. However, this compound can have toxic effects on cells, and its use in research must be carefully monitored. Additionally, its effectiveness as an inhibitor may vary depending on the specific enzyme being studied.

Future Directions

There are several future directions for research involving 4-formyl-2,6-dimethoxyphenyl 2-nitrobenzoate. One area of interest is the development of new drugs based on its inhibitory properties. Another area of research is the investigation of its toxic effects on cells, which could lead to the development of new treatments for diseases such as cancer. Additionally, this compound could be used in the study of other biochemical pathways, which could lead to new insights into the functioning of cells and the development of new treatments for diseases.

Synthesis Methods

4-formyl-2,6-dimethoxyphenyl 2-nitrobenzoate can be synthesized through a multi-step process involving the reaction of 4-formyl-2,6-dimethoxyphenol with 2-nitrobenzoyl chloride. This reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product.

Scientific Research Applications

4-formyl-2,6-dimethoxyphenyl 2-nitrobenzoate has been used in various scientific research studies, including the development of new drugs, the study of enzyme inhibition, and the investigation of chemical reactions. It has been found to be a potent inhibitor of certain enzymes and has been used in the development of new drugs for the treatment of diseases such as cancer.

properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-22-13-7-10(9-18)8-14(23-2)15(13)24-16(19)11-5-3-4-6-12(11)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRVFXDMEGJFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.